1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine is a heterocyclic compound characterized by its complex structure, which includes a pyrazole ring substituted with a thiazolo-pyridine moiety. Its molecular formula is C10H9N5S, and it has a molecular weight of approximately 233.28 g/mol. The compound features a methyl group at the 1-position of the pyrazole ring and exhibits significant structural diversity due to the presence of the thiazolo and pyridine components, making it of interest in various chemical and biological studies .
The molecule contains several heterocyclic rings, which are ring structures containing atoms other than carbon. Heterocyclic compounds are known for their diverse biological properties and are frequently studied for their potential as drug candidates [Source: ScienceDirect "Heterocyclic Chemistry"()].
The molecule includes pyrazole and thiazole substructures, both of which are found in various bioactive molecules. Research has explored these moieties for their potential applications in anti-cancer drugs, anti-inflammatory drugs, and other therapeutic areas [Source: National Institutes of Health "PubChem - Pyrazole"()], [Source: National Institutes of Health "PubChem - Thiazole"()].
The chemical reactivity of 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine can be attributed to its functional groups. It can undergo typical reactions associated with amines and heterocycles, including:
These reactions are pivotal in synthesizing derivatives and exploring the compound's potential applications in medicinal chemistry .
Research indicates that 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine exhibits various biological activities. Preliminary studies suggest potential anti-inflammatory and antitumor properties, which are common among compounds containing thiazole and pyrazole moieties. The specific mechanisms of action are still under investigation, but they may involve modulation of signaling pathways associated with cell proliferation and apoptosis .
Several synthetic routes have been developed for the preparation of 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine:
These methods highlight the versatility and synthetic accessibility of this compound for further research and application development .
The unique structure of 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine positions it as a candidate for several applications:
Interaction studies involving 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine focus on its binding affinity to various biological targets. These studies typically employ techniques such as:
Such studies are crucial for understanding its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 5-Methyl-4-(1H-pyrazol-4-yl)-N-(pyridin-2-yl)thiazol-2-amine | C12H11N5S | Contains an additional methyl group on the thiazole ring; potential for different biological activity. |
| 1-Methylpyrazole | C4H7N3 | Simpler structure; primarily used as an intermediate in organic synthesis without significant biological activity. |
| Thiazole derivatives | Variable | Broad category; diverse applications but lack the specific pyridine and pyrazole combination that enhances bioactivity in the target compound. |
The unique combination of thiazole and pyridine within a pyrazole framework distinguishes 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine from these similar compounds, suggesting specialized roles in medicinal chemistry and potential therapeutic applications .